
N4-苯甲酰基-5-O-叔丁基二甲基硅烷基-2-脱氧胞苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
5-O-TBDMS-N4-苯甲酰基-2-脱氧胞苷具有多种科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator, preventing the elongation of the DNA strand. Additionally, it has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is essential for their incorporation into DNA. These interactions highlight the compound’s potential as an antiviral and anticancer agent .
Cellular Effects
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and triggering DNA damage response pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine has been shown to affect gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis leads to the accumulation of DNA damage and activation of DNA damage response pathways. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can inhibit the activity of DNA polymerase and thymidine kinase, further disrupting DNA replication and repair processes. These molecular interactions contribute to its antiviral and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its efficacy can decrease over extended periods due to degradation. In in vitro studies, the compound has shown sustained activity over several hours, leading to significant inhibition of DNA synthesis and induction of apoptosis in cancer cells. Long-term effects observed in in vivo studies include reduced tumor growth and increased survival rates in animal models treated with N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine .
Dosage Effects in Animal Models
The effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is therefore essential to maximize the efficacy and minimize the toxicity of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine in clinical applications .
Metabolic Pathways
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can be incorporated into DNA. This phosphorylation step is crucial for its antiviral and anticancer activity. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can affect metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA synthesis and repair. Once inside the cell, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is distributed throughout the cytoplasm and nucleus, where it can be incorporated into DNA. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the nucleus. Once inside the nucleus, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can interact with DNA polymerase and other enzymes involved in DNA replication and repair, leading to the inhibition of these processes and the induction of DNA damage .
准备方法
合成路线和反应条件
5-O-TBDMS-N4-苯甲酰基-2-脱氧胞苷的合成通常涉及对2-脱氧胞苷的羟基和氨基进行保护。 使用叔丁基二甲基硅烷基氯 (TBDMSCl) 在咪唑等碱的存在下将TBDMS基团引入到5-O位 . 然后在吡啶等碱的存在下,使用苯甲酰氯对N4位进行苯甲酰化 .
工业生产方法
虽然关于5-O-TBDMS-N4-苯甲酰基-2-脱氧胞苷的具体工业生产方法没有广泛的记载,但通常的方法涉及扩大实验室合成程序。 这包括优化反应条件,例如温度、溶剂和反应时间,以确保高产率和纯度 .
化学反应分析
反应类型
5-O-TBDMS-N4-苯甲酰基-2-脱氧胞苷可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变分子上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以导致醛或羧酸的形成,而还原可以产生醇或胺 .
相似化合物的比较
类似化合物
N4-苯甲酰基-5’-O-(4,4’-二甲氧基三苯甲基)-2’-脱氧胞苷: 另一种用于核酸合成的修饰核苷.
N4-苯甲酰基-2’-脱氧胞苷: 缺乏TBDMS基团,但在核酸研究中具有类似的应用.
独特性
5-O-TBDMS-N4-苯甲酰基-2-脱氧胞苷的独特性在于同时存在TBDMS基团和苯甲酰基,这提供了独特的空间和电子特性。 这些修饰可以提高核苷的稳定性和反应性,使其成为特定研究应用的宝贵工具 .
属性
CAS 编号 |
51549-36-1 |
|---|---|
分子式 |
C22H31N3O5Si |
分子量 |
445.6 g/mol |
IUPAC 名称 |
N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1 |
InChI 键 |
CCPOWNJNXQQIFV-IRQCGSAXSA-N |
SMILES |
CC(C)(C)OCC1C(CC(O1)(N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)[SiH](C)C)O |
手性 SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


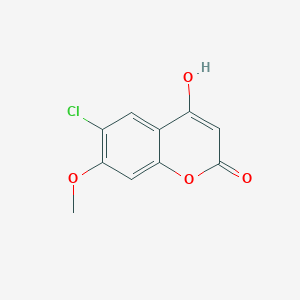
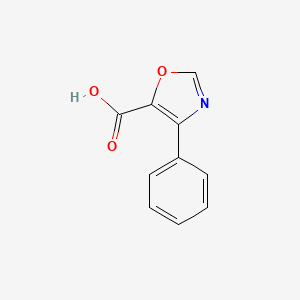
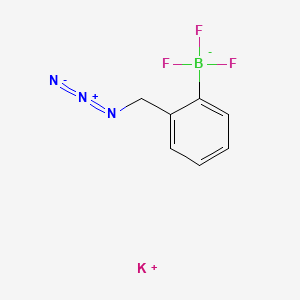

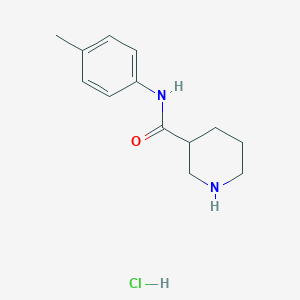
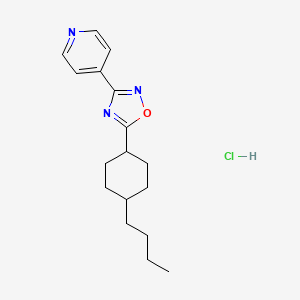
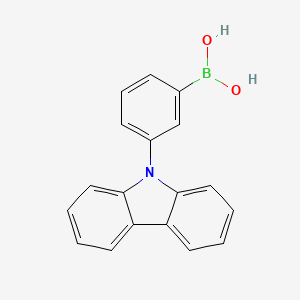
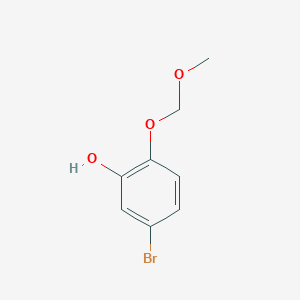
![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)
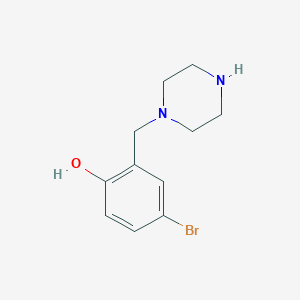
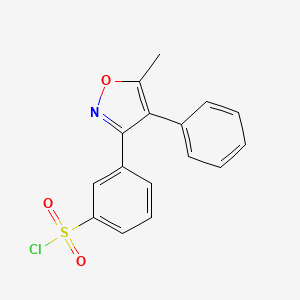
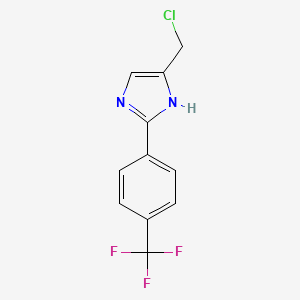
![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)

